![molecular formula C9H8ClN3S B5568069 3-[(2-氯苯甲基)硫代]-1H-1,2,4-三唑](/img/structure/B5568069.png)

3-[(2-氯苯甲基)硫代]-1H-1,2,4-三唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

- General Synthesis Methods : The synthesis of 3-[(2-chlorobenzyl)thio]-1H-1,2,4-triazole involves the condensation of chlorobenzyl compounds with triazole derivatives. A common approach includes the reaction of chloralamides with hydrazine hydrate to yield various triazole compounds (Guirado et al., 2016).

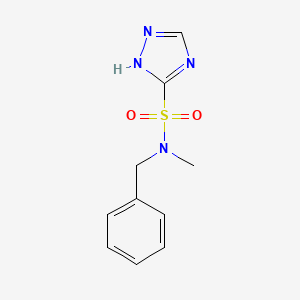

Molecular Structure Analysis

- Molecular Orientation and Dihedral Angles : The orientation of the triazole ring in related compounds, such as 4-(4-Chlorophenyl)-3-(3-methoxyphenethyl)-1H-1,2,4-triazole-5(4H)-thione, is typically characterized by specific dihedral angles with respect to adjacent groups, indicating a defined molecular geometry (Hanif et al., 2007).

Chemical Reactions and Properties

- Reactivity with Tin Compounds : Research on similar triazole derivatives has shown their ability to react with tin hydroxide, forming crystalline structures (Keng et al., 2010).

Physical Properties Analysis

- Crystal Structure : The crystal structure of related triazoles reveals intermolecular hydrogen bonds and orientation angles, providing insights into their physical characteristics (Hanif et al., 2007).

Chemical Properties Analysis

- DFT and Molecular Docking Studies : Density Functional Theory (DFT) and molecular docking studies of related compounds suggest favorable interactions with proteins, indicating potential biological relevance (Wu et al., 2022).

- Intermolecular Interactions : Various intermolecular interactions, such as C–H⋯O and C–H⋯π, have been observed in similar triazole derivatives, influencing their chemical behavior (Shukla et al., 2014).

科学研究应用

合成与表征

- 三唑衍生物,包括氯代衍生物,已通过单晶和粉末 X 射线衍射、DSC、TGA 和热台显微镜等技术合成和表征。这些化合物表现出溶剂化行为和分子间相互作用,如 C–H⋯O、C–H⋯SC、C–H⋯π 和 π⋯π 相互作用。Hirshfeld 表面和量子力学计算已用于评估这些相互作用的能量和性质,为它们在晶体工程和分子设计中的潜在应用提供了见解 (R. Shukla 等,2014)。

潜在应用

- 一些三唑衍生物已显示出作为抗菌剂的希望。取代三唑并噻二唑的合成及其抗菌活性的筛选表明,某些化合物对各种微生物菌株具有显着的有效性。这表明它们在开发新型抗菌药物方面的潜在用途 (D. J. Prasad 等,2009)。

- 另一项研究合成了新型硫代三唑衍生物,包括硫醚和硫酮,并评估了它们的抗菌和抗真菌活性。其中一些三唑对测试菌株表现出有效的活性,突出了它们作为新型抗菌剂和抗真菌剂的潜力 (Qingpeng Wang 等,2012)。

抗惊厥特性

- 对 4-烷基-1,2,4-三唑-3-硫酮的抗惊厥特性的研究表明,某些衍生物在动物模型中对癫痫发作提供了显着的保护作用。这表明三唑衍生物在开发新型抗惊厥药物方面的潜力 (T. Plech 等,2014)。

超分子相互作用

- 1,2,3-三唑超越点击化学的研究表明它们具有多种超分子相互作用,这对于超分子和配位化学中的应用至关重要。这些相互作用使各种应用成为可能,包括阴离子识别、催化和光化学 (B. Schulze & U. Schubert,2014)。

腐蚀抑制

- 三唑衍生物已被研究作为酸性介质中低碳钢腐蚀的抑制剂。吸附行为和抑制效率表明它们在保护金属免受腐蚀方面的应用,这对于工业应用非常重要 (Wei-hua Li 等,2007)。

作用机制

Target of Action

Triazole compounds are known to interact with a variety of enzymes and receptors in biological systems . They show versatile biological activities due to their ability to bind in the biological system .

Mode of Action

It is known that the nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes , which could potentially alter the function of these enzymes and lead to changes in cellular processes.

Biochemical Pathways

Triazole compounds are known to have a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

Triazoles are generally known for their high solubility in water , which could potentially influence their absorption and distribution in the body.

Result of Action

Some triazole derivatives have shown antimicrobial activities , suggesting that this compound may also have similar effects.

属性

IUPAC Name |

5-[(2-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3S/c10-8-4-2-1-3-7(8)5-14-9-11-6-12-13-9/h1-4,6H,5H2,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFVGHCLXBZSMAE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CSC2=NC=NN2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-3-(3-methoxyphenyl)-N-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568012.png)

![3-isopropyl-N-{1-[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]ethyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5568017.png)

![(3R*,4R*)-3-cyclobutyl-1-({2-[cyclohexyl(methyl)amino]pyridin-3-yl}carbonyl)-4-methylpyrrolidin-3-ol](/img/structure/B5568025.png)

![1-({[5-(allylamino)-1,3,4-thiadiazol-2-yl]thio}acetyl)-4-piperidinecarboxamide](/img/structure/B5568032.png)

![6-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5568055.png)

![2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5568066.png)

![8-[(1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5568075.png)

![5-cyclohexyl-4-[(3-pyridinylmethylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5568079.png)

![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)cyclopentanecarboxamide](/img/structure/B5568085.png)

![3-nitro-1-phenoxydibenzo[b,f]oxepine](/img/structure/B5568088.png)